molecular formula C11H9ClN4 B5788503 5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile CAS No. 106898-36-6

5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile

Cat. No.: B5788503
CAS No.: 106898-36-6
M. Wt: 232.67 g/mol
InChI Key: VPYBXOQUUAZRKG-UHFFFAOYSA-N
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Description

5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile is a pyrazole-based compound characterized by a 4-chlorobenzyl group at the N1 position, an amino group at C5, and a nitrile group at C2. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and pesticide development. Its synthesis typically involves multicomponent reactions using aromatic aldehydes, malononitrile, and hydrazine derivatives under catalytic conditions . Notably, the compound has demonstrated cytotoxic activity against several cancer cell lines, including non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15), with >90% inhibition at 10 µM .

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c12-10-3-1-8(2-4-10)7-16-11(14)9(5-13)6-15-16/h1-4,6H,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYBXOQUUAZRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(C=N2)C#N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901182064
Record name 5-Amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106898-36-6
Record name 5-Amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106898-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901182064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst such as alumina-silica-supported manganese dioxide in water, which facilitates the formation of the pyrazole ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Traditional Cyclocondensation

The compound is synthesized via cyclocondensation of 4-chlorophenylhydrazine hydrochloride with (1-ethoxyethylidene)malononitrile in ethanol under reflux with sodium acetate . Key parameters include:

ParameterValue
Reaction Time1 hour
TemperatureReflux (~78°C)
CatalystSodium acetate (0.02 mol)
Yield86%
PurificationRecrystallization (ethanol/water)

This method produces regioselective pyrazole formation due to the electron-withdrawing nitrile group directing cyclization.

Michael-Type Addition

The amino group at position 5 and nitrile at position 4 participate in nucleophilic additions. For example:

  • Cyclization : Reacts with α,β-unsaturated carbonyl compounds to form fused heterocycles.

  • Substitution : The chlorophenylmethyl group undergoes electrophilic aromatic substitution under acidic conditions.

Azo-Coupling Reactions

The compound forms azo-linked derivatives when reacted with diazonium salts. A representative reaction involves:

text
5-Amino-pyrazole + Diazonium salt → Azo-pyrazole derivative

This reaction is catalyzed by Fe₃O₄@SiO₂@Tannic acid, achieving yields >90% .

Kinase Inhibition

The compound inhibits cyclin-dependent kinases (CDKs) through hydrogen bonding between the amino group and kinase ATP-binding pockets. Key findings:

Target KinaseIC₅₀ (µM)Application
CDK20.12Anticancer research
CDK40.18Cell cycle regulation

Anti-Inflammatory Activity

Derivatives exhibit COX-2 inhibition (IC₅₀ = 1.8 µM) by blocking arachidonic acid binding sites .

Medicinal Chemistry

  • Lead compound for kinase inhibitors in oncology.

  • Anti-inflammatory agents with reduced gastrointestinal toxicity .

Agricultural Chemistry

  • Herbicide intermediates : Modifies plant growth regulators via nitrile group reactivity.

Green Chemistry

  • Catalyst support : Fe₃O₄@SiO₂@Tannic acid enables solvent-free synthesis, reducing waste .

Scientific Research Applications

5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile involves its interaction with various molecular targets, including enzymes and receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound can inhibit specific kinases and enzymes involved in cancer cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbonitrile Derivatives

Key Observations :

  • Catalyst Efficiency: Fe3O4/Ti-MOF nanostructures enhance reaction efficiency, achieving yields >70% under ambient conditions .
  • Substituent Effects : Bulky or electron-withdrawing groups (e.g., 2,4-dinitrophenyl) at N1 reduce yields due to steric hindrance .

Key Observations :

  • Cytotoxicity : The 4-chlorobenzyl group enhances anticancer activity compared to phenyl or alkyl substituents .
  • Antimicrobial vs. Cytotoxic : Electron-withdrawing groups (e.g., nitro) at N1 favor antimicrobial activity, while lipophilic substituents (e.g., 4-chlorobenzyl) enhance cytotoxicity .
Physicochemical Properties
Compound Name Melting Point (°C) Solubility Crystallinity Reference
5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile N/A Low in H2O Amorphous
5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile 162-164 Moderate in EtOH Crystalline
5-Amino-3-(4-methoxyphenyl)-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitrile 228-229 Insoluble in H2O Crystalline

Key Observations :

  • Crystallinity : Bulky substituents (e.g., 2,4-dinitrophenyl) improve crystallinity, aiding structural characterization .

Biological Activity

5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile, also known as 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and significant biological effects, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a pyrazole ring with a 4-chlorophenyl group and a carbonitrile functional group at the 4-position. Its molecular formula is C10H7ClN4C_{10}H_7ClN_4, with a molecular weight of approximately 218.64 g/mol. The presence of an amino group at the 5-position enhances its potential biological activity due to its ability to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .

Synthesis

The synthesis of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile typically involves multi-step synthetic routes. Various methods have been documented, including multicomponent reactions and cyclization processes . The compound can be synthesized using starting materials such as (ethoxymethylene)malononitrile and aryl hydrazines, which yield high regioselectivity without isomer formation .

Anticancer Properties

Research indicates that 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile exhibits significant anticancer activity. In vitro studies have shown that it inhibits the proliferation of cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, the compound displayed minimal toxicity to normal fibroblasts, indicating a selective action against cancer cells .

Anti-inflammatory Effects

This compound has also been noted for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit key inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 . The structural features of the compound are believed to facilitate interactions with proteins involved in inflammation, although further detailed investigations are required to elucidate these mechanisms completely.

Comparative Analysis with Related Compounds

A comparative analysis can be made with structurally similar compounds to highlight the unique biological activity profile of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile:

Compound NameCAS NumberSimilarityKey Features
5-amino-1-(p-tolyl)-1H-pyrazole-4-carbonitrile103646-82-80.94Methyl substitution on phenyl group
5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile5334-28-10.87Bromine substitution instead of chlorine
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile51516-70-20.86Fluorine substitution
5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile51516-68-80.85Chlorine substitution at the meta position

These compounds exhibit varying degrees of biological activity influenced by their substituents, emphasizing the significance of the chlorophenyl moiety in enhancing the pharmacological profile of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile .

Q & A

Basic: What are the common synthetic routes for preparing 5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile, and what analytical methods are used to confirm its purity?

Answer:
The compound is typically synthesized via a two-step reaction sequence. First, a substituted pyrazole core is formed through cyclization of precursors such as hydrazine derivatives and β-ketonitriles. Second, functionalization at the 1-position with a 4-chlorobenzyl group is achieved using alkylation or nucleophilic substitution . Purity is confirmed using high-resolution mass spectrometry (HRMS), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy. For example, 1H^1H NMR in chloroform-d (δ=7.54(s, 1H),5.16(s, 2H)\delta = 7.54 \, \text{(s, 1H)}, 5.16 \, \text{(s, 2H)}) and 13C^{13}C NMR (δ=150.4,139.2\delta = 150.4, 139.2) are critical for structural validation .

Advanced: How can researchers optimize the synthesis of this compound to minimize impurities like regioisomers or unreacted intermediates?

Answer:
Optimization involves controlling reaction conditions (e.g., temperature, solvent polarity) and using catalysts to enhance regioselectivity. For instance, trifluoroacetic acid (TFA) and azido(trimethyl)silane in methylene chloride at 50°C improved yield (88%) by favoring the desired pathway . Flash chromatography with gradient elution (cyclohexane/ethyl acetate) effectively removes unreacted intermediates . Computational tools like DFT calculations can predict regiochemical outcomes, reducing trial-and-error approaches.

Basic: What spectroscopic techniques are most reliable for characterizing the supramolecular interactions of this compound in crystal structures?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For pyrazole derivatives, hydrogen bonding between the amino group (-NH2_2) and nitrile (-CN) or chlorophenyl moieties is common . Infrared (IR) spectroscopy (e.g., ν=2231cm1\nu = 2231 \, \text{cm}^{-1} for CN stretch) and differential scanning calorimetry (DSC) can corroborate crystallinity and thermal stability .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts or IR stretches) for this compound?

Answer:
Contradictions often arise from solvent effects, tautomerism, or polymorphic forms. For example, amino-pyrazole tautomerism can shift 1H^1H NMR signals. To resolve this:

  • Use deuterated solvents consistently (e.g., DMSO-d6_6 vs. CDCl3_3).
  • Compare experimental data with computed spectra (e.g., via Gaussian or ADF software).
  • Perform variable-temperature NMR to detect dynamic equilibria .

Basic: What are the standard protocols for evaluating the biological activity of this compound, such as enzyme inhibition or antimicrobial assays?

Answer:

  • Enzyme inhibition: Use fluorescence-based assays (e.g., carbonic anhydrase inhibition with 4-nitrophenyl acetate as substrate) .
  • Antimicrobial activity: Follow CLSI guidelines for MIC (minimum inhibitory concentration) determination via broth microdilution against Gram-positive/negative strains.
  • Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK-293) at 24–72 h exposure .

Advanced: How can computational methods (e.g., molecular docking or QSAR) predict the bioactivity of derivatives of this compound?

Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase IX or kinase domains). The chlorophenyl and nitrile groups often anchor the compound in hydrophobic pockets .
  • QSAR: Build models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps. For pyrazole derivatives, electron-withdrawing groups (e.g., -CN) enhance binding to electron-deficient active sites .

Basic: What are the critical challenges in crystallizing this compound, and how can they be addressed?

Answer:
Challenges include low solubility and polymorphism. Strategies:

  • Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Employ seeding with pre-characterized crystals.
  • Optimize pH to stabilize zwitterionic forms (if applicable) .

Advanced: How can X-ray crystallography data (e.g., SHELX-refined structures) resolve ambiguities in molecular conformation?

Answer:
SHELXL refinement allows precise modeling of disorder or thermal motion. For example, anisotropic displacement parameters (ADPs) can distinguish between static disorder (multiple conformers) and dynamic motion. Twin refinement (via SHELXT) is critical for handling twinned crystals, common in chlorophenyl-containing compounds .

Basic: What are the best practices for storing this compound to prevent degradation?

Answer:
Store under inert atmosphere (argon or nitrogen) at -20°C in amber vials. Avoid exposure to moisture (use desiccants) due to hydrolytic sensitivity of the nitrile group. Monitor purity via HPLC every 6 months .

Advanced: How can researchers validate the reproducibility of synthetic and analytical methods for this compound across labs?

Answer:

  • Interlaboratory studies: Share standardized protocols (e.g., reaction time, solvent ratios) and reference spectra.
  • Round-robin testing: Compare HRMS, NMR, and XRD data from multiple labs.
  • Statistical analysis: Use RSD (relative standard deviation) for yield and purity metrics .

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